m-PEG6-Amine

PROTAC linker optimization ternary complex geometry conformational tuning

m-PEG6-Amine (CAS 184357-46-8) is a monodisperse polyethylene glycol (PEG) derivative containing a terminal primary amine and a methoxy cap, consisting of exactly six ethylene oxide repeat units with a molecular weight of 295.37 g/mol. It belongs to the PEG-based linker class and is principally employed as a hydrophilic spacer in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a cleavable linker component in antibody-drug conjugates (ADCs).

Molecular Formula C13H29NO6
Molecular Weight 295.37 g/mol
CAS No. 184357-46-8
Cat. No. B1676792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG6-Amine
CAS184357-46-8
Synonymsm-PEG6-amine
Molecular FormulaC13H29NO6
Molecular Weight295.37 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3
InChIKeyJDTWBXXBTWYNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG6-Amine (CAS 184357-46-8): Technical Baseline and Procurement Considerations for PROTAC and ADC Linker Selection


m-PEG6-Amine (CAS 184357-46-8) is a monodisperse polyethylene glycol (PEG) derivative containing a terminal primary amine and a methoxy cap, consisting of exactly six ethylene oxide repeat units with a molecular weight of 295.37 g/mol . It belongs to the PEG-based linker class and is principally employed as a hydrophilic spacer in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a cleavable linker component in antibody-drug conjugates (ADCs) [1]. As a member of the PEGn-amine homologous series, m-PEG6-Amine occupies a specific position along the continuum of spacer lengths that medicinal chemists systematically evaluate to optimize ternary complex formation in targeted protein degradation workflows [2].

Why m-PEG6-Amine Cannot Be Casually Substituted: The Functional Consequences of PEG Chain Length Variation


Generic substitution within the PEGn-amine series is precluded by the fact that each ethylene oxide increment adds approximately 3.5 Å of contour length and modulates both conformational entropy and aqueous solubility in a non-linear fashion [1]. The progression from PEG4 to PEG6 to PEG8 alters the end-to-end distance that a PROTAC can span between the E3 ligase pocket and the target protein binding groove—distances which crystallographically often exceed 3 nm in productive ternary complexes [1]. Empirical structure-activity relationships indicate that shifting from PEG4 to PEG8 can enhance residence time in the ternary complex by up to an order of magnitude, translating directly to lower cellular DC50 values [1]. Substituting m-PEG6-Amine with a shorter homolog (e.g., PEG4-amine) may impose steric constraints that prevent simultaneous engagement of both protein partners, while substitution with a longer homolog (e.g., PEG8-amine) increases molecular weight, polar surface area, and may reduce membrane permeability—potentially ejecting the degrader from the oral absorption window [2]. Furthermore, the physicochemical property shifts between homologs are substantial: LogP decreases by approximately 0.45 units and topological polar surface area increases by approximately 20 Ų when progressing from PEG4 to PEG6 , parameters that directly influence solubility, formulation compatibility, and intracellular partitioning.

Quantitative Differentiation Evidence for m-PEG6-Amine: Comparative Data for Scientific Selection


End-to-End Contour Length Differentiation: PEG6 Versus PEG4 and PEG8 Homologs

m-PEG6-Amine provides an intermediate contour length of approximately 21 Å (6 × 3.5 Å per ethylene oxide unit), positioned precisely between the ~14 Å span of PEG4-amine and the ~28 Å span of PEG8-amine [1]. This intermediate length occupies the conformational sweet spot where the E3 ligase and target protein can achieve mutual orientation for productive ubiquitination without the entropic penalty of excessive chain collapse or the steric hindrance of insufficient reach [1]. The six-unit PEG backbone offers a compromise that still falls within the bounds of most crystallographically measured inter-pocket distances while avoiding the molecular weight and polar surface area penalties associated with longer PEG chains [1].

PROTAC linker optimization ternary complex geometry conformational tuning

Hydrophilicity and Solubility Profile: Quantitative LogP and tPSA Differentiation from PEG4

m-PEG6-Amine exhibits a calculated LogP of 0.374 and a topological polar surface area (tPSA) of 81.4 Ų . These values reflect the six-unit PEG backbone's capacity to enhance aqueous solubility compared to shorter PEG homologs while maintaining sufficient lipophilicity for membrane compatibility . The hydrophilic PEG spacer increases solubility in aqueous media , with m-PEG6-Amine demonstrating solubility in water, DMSO, DCM, and DMF .

aqueous solubility LogP polar surface area bioconjugation

Stability and Storage Profile: Validated Long-Term Storage Parameters

m-PEG6-Amine demonstrates robust stability under specified storage conditions, with powder form stable at -20°C for 3 years and at 4°C for 2 years . In solvent (DMSO stock solutions), stability is maintained at -80°C for 6 months and at -20°C for 1 month with protection from light . Multiple vendors report shelf life of ≥12 months when stored dry, dark, and at -20°C . The compound is stable at ambient temperature during ordinary shipping and customs transit .

chemical stability storage conditions shelf life batch consistency

Conformational Flexibility: Balanced Entropic Spring Properties for Ternary Complex Stabilization

m-PEG6-Amine, with its six-unit PEG backbone, occupies a middle position on the flexibility-stability continuum: shorter PEG4 acts as a nearly rigid spacer that constrains rotational freedom and enforces a well-defined distance, while longer PEG8 introduces additional gauche conformations that function as shock absorbers to accommodate small domain motions [1]. PEG6 provides a compromise that maintains sufficient motional entropy to sample catalytically competent poses while avoiding the excessive flexibility that can lead to intramolecular micelle formation and reduced effective warhead concentration [1][2]. Structure-activity relationship studies across PROTAC series indicate that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, with PEG6 offering intermediate kinetic properties [1].

conformational entropy ternary complex residence time DC50 optimization

Commercial Availability and Purity Grade: Multi-Vendor Supply with ≥95-98% Purity

m-PEG6-Amine is commercially available from multiple reputable vendors with purity specifications ranging from ≥95% to ≥98% . Available pack sizes range from 100 mg to 10 g , with some vendors offering custom synthesis for larger quantities and alternative end-group functionalities (amine, azide, alkyne, NHS, maleimide) [1]. The compound is provided with certificates of analysis that explicitly state oligomer length, end-group oxidation state, and metal ppm content [2], ensuring batch-to-batch consistency essential for reproducible SAR studies.

procurement purity specifications supply chain batch consistency

Optimal Application Scenarios for m-PEG6-Amine Based on Quantitative Differentiation Evidence


PROTAC Linker Optimization: Screening PEG4/PEG6/PEG8 Length Variants for Ternary Complex Geometry

m-PEG6-Amine serves as the intermediate-length candidate in systematic PROTAC linker length optimization campaigns. Its ~21 Å contour length bridges the ~14 Å span of PEG4 and ~28 Å span of PEG8 [1], enabling medicinal chemists to probe whether the PEG6 length provides the optimal balance between spatial reach and conformational entropy. When crystallographic data or computational docking suggests that the E3 ligase pocket and target protein binding groove are separated by distances that PEG4 cannot span but PEG8 may permit excessive conformational sampling, m-PEG6-Amine is the logical next synthetic step. The balanced flexibility of the six-unit PEG backbone [2] positions this linker as the empirical midpoint in the PEG4→PEG6→PEG8 screening triad , allowing rapid identification of the narrow window where cooperativity is optimized and off-target collisions are minimized.

ADC Conjugation: Hydrophilic Spacer for Antibody-Drug Conjugate Synthesis

m-PEG6-Amine is employed as a cleavable ADC linker component where its terminal amine enables conjugation to carboxylic acid-containing payloads or activated NHS esters [1], while the PEG6 spacer enhances flexibility, solubility, and stability of the resulting conjugate [2]. The LogP of 0.374 and tPSA of 81.4 Ų provide sufficient aqueous solubility for bioconjugation reactions while maintaining compatibility with downstream purification workflows. The compound's inclusion in WO2018206635A1 [3] demonstrates its applicability in peptidic linker-cryptophycin conjugate systems designed for therapeutic antibody-drug conjugates.

PEGylation of Small Molecules and Peptides for Solubility Enhancement

m-PEG6-Amine serves as a monofunctional amine-terminated PEG derivative for PEGylation of small molecules, peptides, and polymers where extended spatial separation and enhanced aqueous solubility are required [1]. The six-unit PEG backbone provides increased water solubility versus shorter PEG2 or PEG4 derivatives while avoiding the molecular weight escalation associated with PEG8 or longer chains [2]. The terminal primary amine enables efficient coupling to activated carboxylic acids, NHS esters, isocyanates, and related electrophiles [1]. Documented solubility in water, DMSO, DCM, and DMF provides formulation flexibility across diverse reaction conditions.

Surface Functionalization and Nanoparticle Modification

The PEG6 spacer in m-PEG6-Amine provides an optimal balance of hydrophilic shielding and spatial accessibility for surface functionalization of nanoparticles and biomaterials [1]. The calculated LogP of 0.374 and tPSA of 81.4 Ų [2] ensure sufficient aqueous compatibility for colloidal stability while the primary amine group enables covalent attachment to surface carboxylates or activated esters. The intermediate six-unit length prevents the steric crowding that can occur with shorter PEG2/PEG4 tethers while avoiding the excessive hydration shell formation that can hinder subsequent functionalization steps with longer PEG8 or PEG12 chains .

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